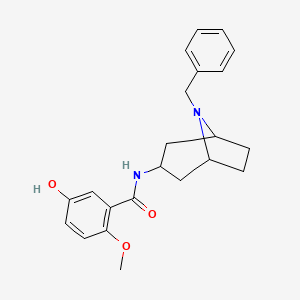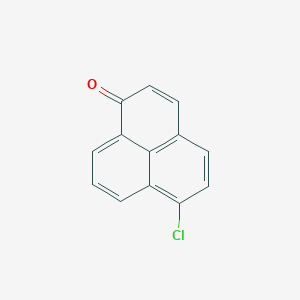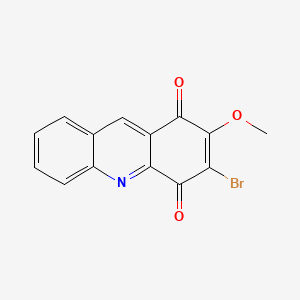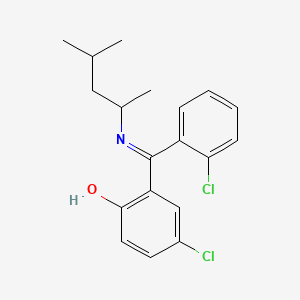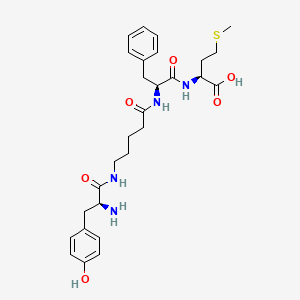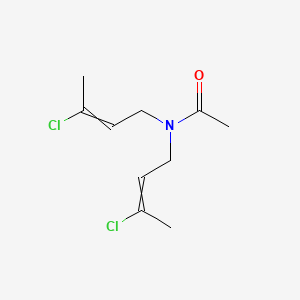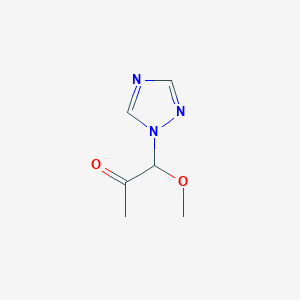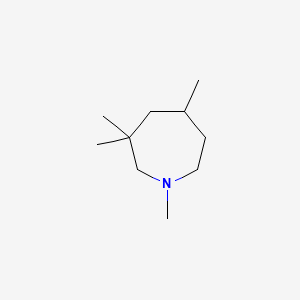
1H-Azepine, hexahydro-1,3,3,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- is a seven-membered heterocyclic compound containing nitrogen It is a saturated derivative of azepine, characterized by the presence of four methyl groups at positions 1, 3, 3, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, hexahydro-1,3,3,5-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-substituted amino alcohols or amino acids. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the need for manual intervention. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: The methyl groups and hydrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Azepine, hexahydro-1,3,3,5-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Azepine, hexahydro-1-amino-: Another azepine derivative with an amino group at position 1.
Hexamethylenimine: A six-membered ring analog with similar structural features.
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A triazine derivative with three nitrogen atoms in the ring.
Uniqueness
1H-Azepine, hexahydro-1,3,3,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
81810-85-7 |
|---|---|
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
1,3,3,5-tetramethylazepane |
InChI |
InChI=1S/C10H21N/c1-9-5-6-11(4)8-10(2,3)7-9/h9H,5-8H2,1-4H3 |
Clave InChI |
PTSMCPVTLLSOHH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC(C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
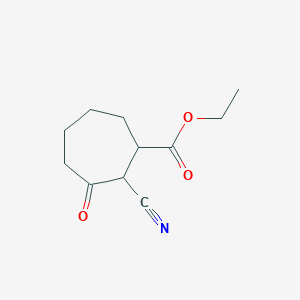

![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
